molecular formula C17H21N3O B4419790 N-{2-[4-(dimethylamino)phenyl]ethyl}-N'-phenylurea

N-{2-[4-(dimethylamino)phenyl]ethyl}-N'-phenylurea

Cat. No. B4419790
M. Wt: 283.37 g/mol
InChI Key: FRNPTILMCUFCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[4-(dimethylamino)phenyl]ethyl}-N'-phenylurea, commonly known as DMPU, is a nitrogen-containing solvent that is widely used in various scientific research applications. It is a colorless and odorless liquid that is highly polar and has a low viscosity. DMPU is a versatile solvent that is used in various chemical reactions, including peptide synthesis, organometallic chemistry, and polymerization reactions.

Mechanism of Action

DMPU is a highly polar solvent that has a low viscosity and high boiling point. It has a strong hydrogen-bonding capacity and can form hydrogen bonds with various functional groups. The mechanism of action of DMPU in chemical reactions is mainly due to its ability to solvate and stabilize reactive intermediates. It can also act as a Lewis base and coordinate with metal ions to form stable complexes.
Biochemical and Physiological Effects:
DMPU has no known biochemical or physiological effects on humans or animals. However, it is important to handle DMPU with care as it is a toxic and flammable liquid.

Advantages and Limitations for Lab Experiments

DMPU has several advantages as a solvent for chemical reactions, including its high polarity, low viscosity, and high boiling point. It is also a versatile solvent that can be used in various chemical reactions. However, DMPU has some limitations, including its toxicity, flammability, and potential to form explosive peroxides when exposed to air.

Future Directions

There are several future directions for the use of DMPU in scientific research. One area of interest is the use of DMPU as a solvent for the synthesis of new metal-organic frameworks and coordination polymers. Another area of interest is the use of DMPU in the synthesis of new materials for energy storage and conversion. Additionally, DMPU can be used as a solvent for the synthesis of new drugs and pharmaceuticals. Further research is needed to explore the potential of DMPU in these areas.
Conclusion:
In conclusion, DMPU is a versatile solvent that is widely used in various scientific research applications. It is synthesized by reacting DMF with phenylisocyanate in the presence of a base. DMPU has several advantages as a solvent, including its high polarity, low viscosity, and high boiling point. However, it also has some limitations, including its toxicity and potential to form explosive peroxides. Further research is needed to explore the potential of DMPU in various scientific research applications.

Scientific Research Applications

DMPU is widely used in various scientific research applications, including peptide synthesis, organometallic chemistry, and polymerization reactions. It is also used as a solvent for various chemical reactions, including nucleophilic substitution reactions, Grignard reactions, and Suzuki coupling reactions. DMPU is also used as a solvent for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-20(2)16-10-8-14(9-11-16)12-13-18-17(21)19-15-6-4-3-5-7-15/h3-11H,12-13H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNPTILMCUFCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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